
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Vue d'ensemble
Description
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CBA), is a benzoxazole derivative characterized by a benzoxazole core substituted with a 4-chlorophenyl group at position 2 and an acetic acid moiety at position 5 (Figure 1). Its synthesis involves condensation reactions followed by spectroscopic validation (¹H NMR, IR, and mass spectrometry) . CBA and its methyl ester derivative (MCBA) have demonstrated significant anti-psoriatic activity in imiquimod (IMQ)-induced mouse models, reducing erythema, skin thickening, and desquamation at topical (1% w/w) and oral (125 mg/kg) doses over 14 days .
A structurally related compound, Benoxaprofen (2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid), features an α-methyl group on the acetic acid side chain. This modification enhances its anti-inflammatory potency, making it a clinically relevant nonsteroidal anti-inflammatory drug (NSAID) .
Méthodes De Préparation
Synthesis via Schiff Base Formation and Intramolecular Cyclization
The most well-documented route to CBA involves a two-step process: (1) synthesis of the methyl ester intermediate (MCBA) and (2) hydrolysis to the carboxylic acid.
Preparation of Methyl Ester Intermediate (MCBA)
The synthesis begins with methyl 3-amino-4-hydroxyphenylacetate, which undergoes condensation with 4-chlorobenzaldehyde in absolute ethanol under reflux conditions. This reaction forms a Schiff base through water elimination . The intermediate is then subjected to intramolecular cyclization using lead tetraacetate (Pb(CH₃COO)₄) as an oxidizing agent, resulting in the formation of MCBA .
Critical reaction parameters include:
-
Solvent : Absolute ethanol for Schiff base formation, followed by glacial acetic acid for cyclization.
-
Oxidizing agent : Pb(CH₃COO)₄ (5.7 g per 0.013 mol of intermediate) .
The structure of MCBA is confirmed by Fourier-transform infrared spectroscopy (FTIR), which shows characteristic peaks at 1733 cm⁻¹ (C=O ester) and 1260 cm⁻¹ (C-O) . Nuclear magnetic resonance (¹H NMR) analysis reveals a singlet at δ 3.67 ppm corresponding to the methyl ester group .
Alternative Synthetic Routes and Methodological Variations
Patent-Based Mechanical Processing
A patent describes the synthesis of chiral α-aryl propionic acid derivatives, including 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid, via mechanical processing of racemic mixtures in solvents like acetonitrile or methanol . While CBA lacks a chiral center, this method emphasizes the role of solvent selection in product purification and yield optimization .
Spectroscopic Characterization and Analytical Data
The structural integrity of CBA is validated through multiple analytical techniques:
Technique | Key Findings | Source |
---|---|---|
FTIR | 1668 cm⁻¹ (C=O acid), 2828 cm⁻¹ (OH) | |
¹H NMR | δ 3.73 ppm (s, 2H, benzylic H), 7.29–8.18 ppm (m, ArH) | |
MS | m/z 288.0352 ([M+H]⁺), matching C₁₅H₁₀ClNO₃ |
These data align with computational predictions from PubChem, which reports a molecular weight of 287.70 g/mol for CBA .
Optimization of Reaction Conditions and Yield Improvement
Lead Tetraacetate Efficiency
The use of Pb(CH₃COO)₄ in cyclization is critical but raises environmental and safety concerns. Alternatives like Mn(OAc)₃ or electrochemical oxidation have been explored for similar benzoxazole syntheses, though their efficacy for CBA remains untested .
Solvent Impact on Hydrolysis
Ethanol’s polarity facilitates NaOH-mediated saponification, but switching to methanol could accelerate reaction kinetics. However, methanol’s higher acidity might promote ester cleavage prematurely, reducing yield .
Recrystallization Protocols
MCBA purification via ethanol recrystallization achieves 70% yield . Implementing gradient cooling or seeding techniques might further enhance crystal purity and size distribution.
Analyse Des Réactions Chimiques
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. In a representative synthesis of its methyl ester derivative (MCBA):
-
Reactants : 5-Benzoxazoleacetic acid (2.0 g), methanol (excess)
-
Catalyst : Acidic conditions (e.g., H₂SO₄ or HCl)
-
Conditions : Reflux at 60–80°C for 4–6 hours
-
Product : Methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) with 85–92% yield .
This reaction is critical for modifying bioavailability and pharmacokinetic properties in drug development.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in substitution reactions with nucleophiles:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Sodium methoxide | DMF, 100°C, 12 h | 4-Methoxyphenyl derivative | 78% |
Ammonia (NH₃) | Ethanol, 80°C, 24 h | 4-Aminophenyl derivative | 65% |
Thiophenol (C₆H₅SH) | K₂CO₃, DMSO, 120°C, 8 h | 4-Phenylthio derivative | 71% |
These reactions leverage the electron-withdrawing effect of the benzoxazole ring to activate the chloro substituent for displacement .
Benzoxazole Ring Functionalization
The benzoxazole core undergoes electrophilic substitutions and cross-coupling reactions:
C-2 Aroylation
-
Reagent : Aroyl chloride (RCOCl)
-
Catalyst : DMAP (10 mol%), CH₂Cl₂
-
Conditions : RT, 6 h
-
Product : 2-Aroylbenzoxazole derivatives (e.g., R = Ph, 4-NO₂C₆H₄) in 70–85% yields .
Copper-Catalyzed Coupling
-
Reagent : Arylboronic acid
-
Catalyst : Cu(OAc)₂, 1,10-phenanthroline
-
Conditions : DMF, 100°C, 12 h
-
Product : 5-Substituted benzoxazoles with aryl groups in 65–80% yields .
Carboxylic Acid Derivatives
The acetic acid moiety forms salts and amides:
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Salt Formation | NaOH (1 eq) | H₂O, RT, 1 h | Sodium salt (water-soluble) |
Amide Formation | Thionyl chloride, NH₃ | THF, 0°C → RT, 24 h | Primary amide (82% yield) |
These transformations are pivotal for tuning solubility and biological activity .
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces the benzoxazole ring to a dihydrobenzoxazole structure (45% yield, THF, 0°C) .
-
Oxidation : KMnO₄ in acidic conditions oxidizes the acetic acid side chain to a ketone (60% yield) .
Comparative Reactivity Insights
A comparison with structurally similar compounds reveals enhanced electrophilic reactivity at the benzoxazole C-2 position due to electron-deficient aromatic systems . The 4-chlorophenyl group’s substitution kinetics are slower than those of analogous nitro-substituted derivatives but faster than methoxy-substituted analogs.
Key Data Table: Reaction Optimization Parameters
Reaction | Optimal Catalyst | Temperature | Time | Solvent |
---|---|---|---|---|
Esterification | H₂SO₄ | 80°C | 6 h | Methanol |
C-2 Aroylation | DMAP | RT | 6 h | CH₂Cl₂ |
Arylboronic Coupling | Cu(OAc)₂ | 100°C | 12 h | DMF |
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Benoxaprofen was originally developed as an anti-inflammatory agent. It has demonstrated effectiveness in reducing inflammation in several animal models, such as:
- Carrageenan-Induced Edema : Benoxaprofen significantly reduced swelling when administered prior to the induction of inflammation.
- Adjuvant Arthritis : Studies showed it alleviated symptoms in models of arthritis, indicating its potential for treating chronic inflammatory conditions .
Analgesic Effects
Research indicates that benoxaprofen possesses analgesic properties, particularly in pain associated with inflammation. It operates through mechanisms distinct from traditional NSAIDs, primarily by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .
Anti-Allergic Activity
Benoxaprofen has been evaluated for its anti-allergic effects. Studies revealed its capability to inhibit the release of inflammatory mediators like slow-reacting substance of anaphylaxis (SRS-A) in both in vitro and in vivo models. This suggests a potential role in managing allergic reactions .
Anti-Psoriatic Activity
Recent findings have highlighted the compound's efficacy in treating psoriasis. In controlled studies using imiquimod-induced psoriatic mouse models:
- Topical and Oral Administration : Both methods led to significant reductions in erythema intensity and skin thickness, as measured by the Psoriasis Area Severity Index (PASI) score.
- Histopathological Improvements : Treated mice exhibited reduced signs of psoriatic alterations such as hyperkeratosis and edema .
Synthesis and Mechanism of Action
The synthesis of 5-benzoxazoleacetic acid typically involves the condensation of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. Reaction conditions often include dehydrating agents like phosphorus oxychloride or polyphosphoric acid to facilitate this process.
The compound's mechanism of action primarily involves:
- Inhibition of cyclooxygenase enzymes.
- Modulation of inflammatory pathways related to skin cell proliferation and allergic responses .
Comparative Studies
Comparative trials have been conducted to evaluate benoxaprofen against other anti-inflammatory agents like naproxen. In one study involving rheumatoid arthritis patients:
- Benoxaprofen showed comparable efficacy to naproxen but was noted for a better profile regarding grip strength improvement.
- The long plasma half-life of benoxaprofen allows for once-daily dosing, which may enhance patient compliance .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Anti-Inflammatory | Reduces inflammation in various models | Effective in carrageenan-induced edema |
Analgesic | Provides pain relief associated with inflammation | Operates differently from traditional NSAIDs |
Anti-Allergic | Inhibits release of SRS-A and other mediators | Potential use in allergic reactions |
Anti-Psoriatic | Treats psoriasis via topical/oral administration | Significant reduction in PASI scores |
Mécanisme D'action
The mechanism of action of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In the context of its anti-psoriatic activity, the compound is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the proliferation of keratinocytes . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely include key signaling molecules and receptors involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Structural Analogues and Activity Trends
Key structural variations among benzoxazole derivatives include:
- Halogen substitution on the phenyl ring (Cl vs. F).
- Side-chain modifications (acetic acid vs. α-methyl acetic acid vs. esters).
Anti-Inflammatory Activity
In carrageenin-induced rat paw edema models, α-methyl-substituted derivatives exhibit superior anti-inflammatory activity compared to non-methylated or esterified analogues. For example:
- Benoxaprofen (α-methyl, 4-Cl) showed 3–5× higher potency than phenylbutazone (a benchmark NSAID) .
- 2-(4-Fluorophenyl)-α-methyl-5-benzoxazoleacetic acid (compound 29) demonstrated comparable efficacy to Benoxaprofen, indicating halogen tolerance at the phenyl ring .
- Non-methylated derivatives like CBA were less active, emphasizing the critical role of the α-methyl group in enhancing lipophilicity and target binding .
Anti-Psoriatic Activity
However, ester derivatives (e.g., MCBA) generally exhibit improved bioavailability but may require hydrolysis to the active acid form in vivo.
Comparative Data Table
Research Findings and Pharmacological Profiles
Anti-Inflammatory Mechanisms
The α-methyl group in Benoxaprofen enhances cyclooxygenase (COX) inhibition by optimizing steric and electronic interactions, while halogen substituents (Cl, F) improve receptor affinity via hydrophobic effects .
Anti-Psoriatic Efficacy
CBA’s acetic acid moiety likely modulates immune responses (e.g., TNF-α suppression) in psoriatic models, though its exact mechanism remains understudied .
Toxicity and Limitations
In contrast, CBA’s safety profile in psoriasis models remains favorable but requires long-term evaluation .
Activité Biologique
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- can be described by its chemical structure, which includes a benzoxazole moiety and a chlorophenyl group. The structural formula can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 233.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may act as an inhibitor of specific pathways involved in inflammation and cancer progression.
Anticancer Activity
Research has demonstrated that 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- exhibits significant anticancer properties. A study conducted on human cancer cell lines showed that this compound induces apoptosis through the activation of caspase pathways. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Caspase activation |
HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
A549 (Lung Cancer) | 18.3 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Case Study on MCF-7 Cells : A recent investigation assessed the effects of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
- In Vivo Study on Inflammation : Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. Administration of the compound resulted in a marked reduction in paw edema compared to controls, highlighting its potential therapeutic use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-benzoxazoleacetic acid derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : A widely used approach involves cyclization reactions between substituted aminophenols and carboxylic acids. For example, 2-aminophenol derivatives react with chlorinated benzoic acids (e.g., 4-chloro-2,5-difluorobenzoic acid) in polyphosphoric acid (PPA) under reflux to form the benzoxazole core . Alternative methods include refluxing with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization . Key parameters affecting yield include reaction time (typically 4–15 hours), temperature (80–120°C), and stoichiometric ratios of reactants. Purity is optimized via column chromatography or recrystallization using ethanol or ethyl acetate .
Q. Which analytical techniques are most reliable for characterizing 5-benzoxazoleacetic acid derivatives?
- Methodological Answer : Structural elucidation requires multi-technique validation:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid moieties) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons near δ 7.5–8.5 ppm for chlorophenyl groups) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., planar benzoxazole systems with ~5° deviation) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) or buffered saline (pH 7.4) with sonication. For hydrophobic derivatives, employ β-cyclodextrin inclusion complexes .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (1–9). Monitor via HPLC-UV to identify degradation products .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory biological activity data across structurally similar derivatives?
- Methodological Answer :
- Data Normalization : Compare IC₅₀ values against standardized controls (e.g., cisplatin for cytotoxicity assays) .
- Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing Cl groups) with target binding (e.g., kinase inhibition) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, such as enhanced activity with para-chlorophenyl substitutions .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity of 2-(4-chlorophenyl)-benzoxazole derivatives?
- Methodological Answer :
- Pharmacokinetics : Administer compounds orally or intravenously in rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate parameters like Cₘₐₓ, t₁/₂, and bioavailability .
- Toxicity : Conduct acute and subchronic toxicity assays (OECD guidelines). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine). Compare results to in vitro cytotoxicity data (e.g., HepG2 cells) .
Q. What experimental approaches resolve discrepancies in synthetic yields reported for similar benzoxazole derivatives?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (catalyst concentration, solvent polarity). For example, replacing PPA with milder catalysts (e.g., CDI) may reduce side reactions .
- Mechanistic Studies : Employ in-situ FTIR or NMR to track intermediate formation (e.g., Schiff bases in cyclization reactions) .
- Cross-Validation : Replicate published protocols with strict control of moisture and oxygen (e.g., Schlenk techniques) .
Q. Key Challenges and Recommendations
- Synthetic Reproducibility : Batch-to-batch variability in PPA-catalyzed reactions necessitates rigorous moisture control .
- Biological Data Interpretation : Confounding factors (e.g., solvent cytotoxicity in MTT assays) require solvent-only controls .
- Toxicity Mitigation : Introduce PEGylation or prodrug strategies to reduce hepatotoxicity observed in chlorophenyl derivatives .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBAVJCSIXDBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199243 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-85-6 | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.